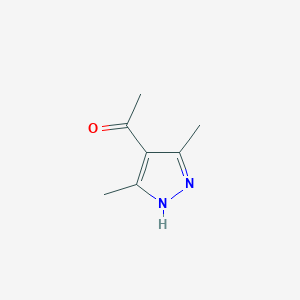

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-7(6(3)10)5(2)9-8-4/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFAWYIDDRHPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286352 | |

| Record name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-48-4 | |

| Record name | 1123-48-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No. 1123-48-4)

A Core Building Block for Advanced Scientific Research and Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic ketone. With the CAS Number 1123-48-4 , this compound, also known as 4-acetyl-3,5-dimethylpyrazole, serves as a versatile synthon in the development of a wide array of functional molecules, particularly in the realm of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a broad spectrum of biological activities. These include anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1] The incorporation of the pyrazole nucleus into a molecule can significantly influence its pharmacokinetic and pharmacodynamic profile, often enhancing its binding affinity to biological targets.

This compound is a valuable derivative, featuring a reactive acetyl group at the 4-position of the 3,5-dimethylpyrazole core. This acetyl group provides a synthetic handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Its strategic importance lies in its utility as a starting material for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key identifiers for this compound.

| Property | Value |

| CAS Number | 1123-48-4 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Acetyl-3,5-dimethylpyrazole |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available databases and should be determined empirically for specific applications.

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through a logical two-step process, beginning with the formation of the core pyrazole ring followed by its acylation.

Synthesis of the 3,5-Dimethylpyrazole Precursor

The foundational step is the synthesis of 3,5-dimethylpyrazole. A well-established and reliable method for this is the condensation reaction between acetylacetone (2,4-pentanedione) and a hydrazine source. The procedure detailed in Organic Syntheses is a trusted protocol that provides a high yield of the desired product.[2]

Reaction Scheme:

Caption: Synthesis of 3,5-dimethylpyrazole.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [2]

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

-

Cooling: Cool the reaction mixture to 15°C in an ice bath.

-

Addition of Acetylacetone: While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with vigorous stirring over a period of 30 minutes.

-

Reaction: Continue stirring the mixture at 15°C for an additional hour.

-

Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with 125 mL of diethyl ether.

-

Extraction: Separate the layers and extract the aqueous layer with four additional 40 mL portions of diethyl ether.

-

Drying and Evaporation: Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by distillation.

-

Isolation: The resulting crystalline residue is 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.

Causality of Experimental Choices:

-

Hydrazine Sulfate in NaOH: Using hydrazine sulfate in a basic solution generates free hydrazine in situ. This is often preferred over using hydrazine hydrate directly, as the reaction with hydrazine hydrate can sometimes be violently exothermic.[2]

-

Temperature Control: Maintaining the reaction at a low temperature (15°C) is crucial for controlling the reaction rate and minimizing the formation of side products.

-

Extraction with Diethyl Ether: Diethyl ether is an effective solvent for extracting the organic pyrazole product from the aqueous reaction mixture. Multiple extractions ensure a high recovery of the product.

Proposed Synthesis of this compound

While a specific, detailed protocol for the direct acylation of the parent 3,5-dimethylpyrazole at the C4 position is not extensively documented in readily available literature, a logical and effective approach can be derived from established acylation methodologies for similar heterocyclic systems. One such method involves the acylation of a pyrazole derivative with acetyl chloride in the presence of a base like pyridine.[3]

Proposed Reaction Scheme:

Caption: Proposed acylation of 3,5-dimethylpyrazole.

Proposed Experimental Protocol:

-

Dissolution: Dissolve 3,5-dimethylpyrazole (1 equivalent) in pyridine.

-

Cooling: Cool the reaction mixture to 0-5°C in an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1 equivalent) dropwise to the cooled solution while stirring, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quenching and Precipitation: Pour the reaction mixture into crushed ice and acidify with a dilute solution of hydrochloric acid.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Self-Validating System and Mechanistic Insights:

-

Role of Pyridine: Pyridine serves a dual purpose in this reaction. It acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It also functions as a nucleophilic catalyst, activating the acetyl chloride.

-

Electrophilic Aromatic Substitution: The acylation of the pyrazole ring is an example of an electrophilic aromatic substitution reaction. The electron-rich pyrazole ring attacks the electrophilic acetylium ion (or its activated equivalent), leading to the substitution of a hydrogen atom with the acetyl group. The 4-position is generally susceptible to electrophilic attack in pyrazoles.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate. The acetyl group provides a reactive site for a multitude of chemical transformations, including:

-

Condensation Reactions: The ketone can undergo condensation with hydrazines, hydroxylamines, and other nucleophiles to form a variety of heterocyclic systems.[4]

-

Functional Group Interconversion: The acetyl group can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to other functional groups, further expanding its synthetic utility.

-

Building Block for Bioactive Molecules: As a derivative of the biologically significant pyrazole core, this compound is an attractive starting material for the synthesis of novel drug candidates. The pyrazole scaffold is a common feature in many approved drugs and clinical candidates.[5]

Derivatives of 1-(aryl)-2-(3,5-dimethylpyrazol-1-yl)ethanone have shown promise as cytotoxic agents against various cancer cell lines.[5] This highlights the potential of the 4-acetyl-3,5-dimethylpyrazole core as a scaffold for the development of new anticancer therapies.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials, combined with the versatility of its acetyl functional group, makes it an invaluable building block for the creation of complex and biologically active molecules. This guide has provided a detailed overview of its synthesis and potential applications, offering a solid foundation for researchers to explore the full potential of this important heterocyclic compound.

References

-

Alagöz, M. A., Karakurt, A., Özkul, T., Mercan, B., Şahin, E., Hökelek, T., ... & Dalkara, S. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6889. [Link]

-

Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & medicinal chemistry, 25(22), 5891-5903. [Link]

-

Nagashyam, V., & Madhukar, J. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc, 12(1), 217-223. [Link]

-

Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 61734, this compound. Retrieved from [Link].

-

Wiley, R. H., & Hexner, P. E. (1963). 3,5-Dimethylpyrazole. Organic Syntheses, Coll. Vol. 4, p.351; Vol. 31, p.43. [Link]

Sources

An In-Depth Technical Guide to 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic ketone with significant potential in medicinal chemistry and drug development. The document delves into the compound's nomenclature, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the landscape of its current and potential applications, particularly focusing on its role as a scaffold in the design of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists engaged in the exploration of pyrazole-based compounds for therapeutic innovation.

Introduction and Nomenclature

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Within this versatile class of compounds, this compound, also commonly known as 4-acetyl-3,5-dimethylpyrazole, serves as a crucial building block for the synthesis of more complex pharmaceutical agents.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] This nomenclature clearly defines the structural components: an ethanone (acetyl) group substituted at the 4-position of a 3,5-dimethylated 1H-pyrazole ring.

Chemical Structure and Properties

The structural representation and key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [3] |

| CAS Number | 1123-48-4 | [2] |

| Appearance | Solid (form) | [4] |

| SMILES | CC1=C(C(=O)C)C(C)=NN1 | [2] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the formation of the core pyrazole ring, followed by the introduction of the acetyl group.

Synthesis of the 3,5-Dimethylpyrazole Precursor

The foundational step in synthesizing the target molecule is the creation of 3,5-dimethylpyrazole. This is classically achieved through the condensation reaction of acetylacetone with hydrazine hydrate.[5][6] This reaction is robust and proceeds with high yields.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [5]

-

To a round-bottom flask, add acetylacetone and hydrazine hydrate in a 1:1 molar ratio.

-

Ethanol is typically used as the solvent.[5]

-

The mixture is refluxed for approximately 3 hours.[5]

-

After cooling, the solvent is removed under reduced pressure to yield 3,5-dimethylpyrazole.[5]

The causality behind this experimental choice lies in the electrophilic nature of the diketone (acetylacetone) and the nucleophilic character of the hydrazine, leading to a cyclization reaction that readily forms the stable aromatic pyrazole ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tsijournals.com [tsijournals.com]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic ketone, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions, data from analogous structures, and established spectroscopic principles to offer a robust understanding of the molecule's spectral characteristics. While direct experimental data for this specific compound is not prevalent in publicly accessible literature, this guide establishes a reliable predictive framework grounded in extensive field data.

Introduction: The Significance of this compound and NMR Spectroscopy

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The title compound, this compound, is a functionalized pyrazole with potential as a synthetic intermediate for more complex molecular architectures.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[3] It provides direct insight into the carbon skeleton, offering information on the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment.[4] For a molecule like this compound, ¹³C NMR is critical for confirming its synthesis and purity, and for studying its electronic structure.

This guide will provide a detailed prediction and analysis of the ¹³C NMR spectrum of this compound, discuss the factors influencing its chemical shifts, outline a comprehensive experimental protocol for its spectral acquisition, and explore the role of computational chemistry in modern spectral analysis.

Predicted ¹³C NMR Chemical Shifts and Structural Assignment

The structure of this compound, with the IUPAC name 4-acetyl-3,5-dimethyl-1H-pyrazole, contains six unique carbon environments. The predicted chemical shifts are based on the analysis of substituent effects and comparison with structurally related pyrazole derivatives.[5][6]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |

| C=O | 195 - 205 | The carbonyl carbon of a ketone typically resonates in the downfield region of the spectrum.[4] The electron-donating character of the pyrazole ring is expected to shield this carbon slightly compared to a simple alkyl ketone. |

| C3 and C5 | 145 - 150 | These are the two equivalent methyl-substituted carbons of the pyrazole ring. In 3,5-dimethyl-1-phenyl-1H-pyrazole, these carbons appear around 148 ppm.[5] The acetyl group at the 4-position will have a minor influence on their chemical shift. |

| C4 | 115 - 120 | This is the carbon atom of the pyrazole ring to which the acetyl group is attached. The acetyl group is an electron-withdrawing group, which will deshield this carbon. However, its position between two electron-donating methyl groups will provide some shielding. |

| CH₃ (acetyl) | 28 - 33 | The methyl group of the acetyl moiety is expected to have a chemical shift in the typical range for a methyl ketone. |

| CH₃ (C3 and C5) | 10 - 15 | The methyl groups attached to the pyrazole ring are expected to be in the typical upfield region for alkyl substituents on an aromatic ring. In 3,5-dimethyl-1-phenyl-1H-pyrazole, these methyl carbons are observed at approximately 11-13 ppm.[5] |

Factors Influencing Chemical Shifts

Several factors can influence the precise chemical shifts of this compound:

-

Solvent Effects: The choice of deuterated solvent can cause small variations in chemical shifts due to differing solute-solvent interactions. Polar solvents may interact with the carbonyl group and the N-H of the pyrazole ring, leading to changes in the electronic environment.[7]

-

Tautomerism: The N-H proton of the pyrazole ring can exist on either of the two nitrogen atoms. In a symmetric environment like 3,5-dimethylpyrazole, this exchange is rapid, leading to an averaged spectrum. The presence of the acetyl group at C4 does not break this symmetry with respect to the N-H position, so a single set of signals is expected.

-

Concentration and Temperature: These parameters can also cause minor shifts in the observed resonances, particularly for carbons involved in intermolecular interactions like hydrogen bonding.

Experimental Protocol for Synthesis and ¹³C NMR Acquisition

This section provides a robust, self-validating protocol for the synthesis and subsequent ¹³C NMR analysis of this compound.

Synthesis of this compound

The synthesis of 4-acylpyrazoles can be achieved through various methods. A common approach involves the acylation of a pre-formed pyrazole ring.

Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

-

Synthesis of 3,5-dimethyl-1H-pyrazole:

-

In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1 equivalent) and hydrazine hydrate (1 equivalent) in ethanol.

-

Reflux the mixture for 2-3 hours.[1]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole.

-

-

Acylation of 3,5-dimethyl-1H-pyrazole:

-

Suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a suitable solvent such as dichloromethane or nitrobenzene in a flask under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride (1 equivalent) to the suspension.

-

Add the synthesized 3,5-dimethyl-1H-pyrazole (1 equivalent) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice and extracting with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

¹³C NMR Data Acquisition

Workflow for ¹³C NMR Analysis

Caption: A typical workflow for DFT-based ¹³C NMR chemical shift prediction.

A typical computational protocol involves:

-

Structure Optimization: The 3D structure of the molecule is optimized using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

-

Shielding Tensor Calculation: The magnetic shielding tensors for each carbon atom are calculated using a method like Gauge-Including Atomic Orbitals (GIAO).

-

Chemical Shift Calculation: The calculated shielding tensors are converted to chemical shifts by referencing them to the calculated shielding tensor of TMS at the same level of theory.

These predicted shifts can then be compared with experimental data for validation or, in cases like this, provide a highly reliable prediction to guide experimental analysis.

Conclusion

This technical guide provides a comprehensive framework for understanding the ¹³C NMR chemical shifts of this compound. By integrating data from analogous compounds, fundamental NMR principles, detailed experimental protocols, and the power of computational chemistry, this document serves as an authoritative resource for researchers in the field. The provided predictive analysis and methodologies are designed to empower scientists in the synthesis, characterization, and further development of novel pyrazole-based compounds.

References

- Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved January 26, 2026, from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved January 26, 2026, from [Link]

-

SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved January 26, 2026, from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. Retrieved January 26, 2026, from [Link]

-

University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 26, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2016). Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved January 26, 2026, from [Link]

-

MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved January 26, 2026, from [Link]

-

Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 26, 2026, from [Link]

-

ChemSynthesis. (n.d.). 1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone. Retrieved January 26, 2026, from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic characteristics of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. The guide is structured to serve researchers, scientists, and drug development professionals by detailing the theoretical underpinnings of the molecule's vibrational modes, presenting a robust experimental protocol for sample analysis, and offering an in-depth interpretation of its spectral features. By correlating specific absorption bands to the molecular structure's functional groups—namely the acetyl carbonyl (C=O), pyrazole N-H, methyl C-H, and the pyrazole ring's C=N and C=C bonds—this document serves as a foundational reference for the characterization and quality control of this compound and its derivatives. The narrative emphasizes the causality behind experimental choices and integrates theoretical insights, such as the use of Density Functional Theory (DFT) for spectral prediction, to ensure a holistic and authoritative analysis.

Introduction

This compound is a bifunctional molecule featuring a 3,5-dimethylpyrazole heterocyclic core substituted at the 4-position with an acetyl group. The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents due to its diverse biological activities. The presence of the acetyl group provides a key synthetic handle and a point for electronic interaction, making the molecule a valuable building block for more complex pharmaceutical intermediates.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of such molecules. It provides a unique "molecular fingerprint" by probing the vibrational transitions of specific functional groups. The objective of this guide is to present a detailed protocol for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of solid-state this compound and to provide a rigorous interpretation of the resulting spectrum, grounded in established spectroscopic principles and supported by computational analysis.

Caption: Molecular structure and key functional groups.

Theoretical Background: Predicting the Spectrum

The infrared spectrum of this compound is governed by the vibrational modes of its constituent functional groups. The energy of these vibrations, and thus their corresponding absorption frequencies, are determined by bond strength, the mass of the bonded atoms, and the overall electronic and steric environment.

-

N-H Stretching: The pyrazole ring contains a secondary amine (N-H) group. In the solid state, this group is expected to participate in intermolecular hydrogen bonding, which typically results in a broad absorption band in the 3300-3100 cm⁻¹ region. The broadening is a direct consequence of the varied hydrogen bond strengths within the crystal lattice.[1]

-

C-H Stretching: The molecule possesses two types of C-H bonds: those of the two methyl groups on the pyrazole ring and those of the acetyl methyl group. These aliphatic sp³ C-H stretching vibrations are reliably found in the 3000-2850 cm⁻¹ range.[2][3]

-

Carbonyl (C=O) Stretching: The acetyl group's C=O bond gives rise to one of the most intense and characteristic bands in the spectrum. For a simple aliphatic ketone, this band appears around 1715 cm⁻¹.[3] However, conjugation with the π-system of the pyrazole ring is expected to lower the bond order of the carbonyl group through resonance. This delocalization of electron density weakens the C=O bond, resulting in a shift of the absorption frequency to a lower wavenumber (a bathochromic shift). Based on related heterocyclic ketones, this band is anticipated in the 1690-1660 cm⁻¹ region.[4]

-

Pyrazole Ring Vibrations (C=C and C=N Stretching): The aromatic pyrazole ring has several characteristic stretching vibrations. The C=C and C=N double bond stretches typically appear as a series of bands in the 1620-1400 cm⁻¹ region.[5] These absorptions can be complex but are highly characteristic of the heterocyclic core.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a high density of complex vibrational modes, including C-H bending, C-C and C-N single bond stretching, and ring deformation modes.[3][6] While individual assignments can be challenging, the overall pattern is unique to the molecule's structure.

Experimental Protocol: A Self-Validating Workflow

The following protocol details the analysis of a solid sample using the KBr pellet transmission method, a fundamental and widely used technique in FT-IR spectroscopy.[7] An alternative, the Attenuated Total Reflectance (ATR) method, requires less sample preparation and can also be used.[8][9][10]

Materials and Instrumentation

-

Analyte: this compound, crystalline solid.

-

Matrix: FT-IR grade Potassium Bromide (KBr), spectroscopic grade, desiccated.

-

Equipment: Agate mortar and pestle, pellet press with die set (e.g., 13 mm), hydraulic press, FT-IR spectrometer.

Sample Preparation: The KBr Pellet Method

The integrity of the final spectrum is critically dependent on the quality of the KBr pellet. The primary objective is to create a transparent disc where the analyte is homogeneously dispersed at a low concentration.

-

Step 1: Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. Causality: KBr is hygroscopic; this step removes adsorbed water, whose broad O-H stretching band (~3400 cm⁻¹) can obscure the N-H region of the analyte spectrum.[7]

-

Step 2: Grinding & Mixing: Place ~1-2 mg of the analyte and ~200 mg of the dried KBr into a clean agate mortar. Grind the mixture thoroughly for 2-3 minutes. Causality: Vigorous grinding reduces the particle size of the analyte to below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and prevents distorted band shapes. It also ensures a uniform distribution within the KBr matrix.[11][12]

-

Step 3: Pellet Formation: Transfer the powder mixture to a pellet die. Apply pressure using a hydraulic press (typically 8-10 tons) for approximately 2 minutes.[11] Causality: The pressure causes the KBr to plastically deform and fuse into a transparent, glass-like disc that is suitable for transmission analysis.

-

Step 4: Inspection: Carefully remove the pellet from the die. A high-quality pellet should be transparent or translucent, not opaque or cloudy.

Data Acquisition

Sources

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. shimadzu.com [shimadzu.com]

- 8. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

Mass spectrometry fragmentation pattern of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3,5-Dimethyl-1H-Pyrazol-4-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, making their unambiguous identification crucial.[1] Mass spectrometry serves as a primary analytical tool for this purpose, with fragmentation patterns providing a structural fingerprint. This document, intended for researchers and drug development professionals, elucidates the primary and secondary fragmentation pathways of the title compound. By grounding the predicted fragmentation in the fundamental principles of physical organic chemistry, this guide explains the causality behind the formation of key fragment ions, offering a robust framework for spectral interpretation and structural verification of related pyrazole-based compounds.

Introduction

The Significance of Pyrazole Derivatives in Research and Development

The pyrazole nucleus is a privileged scaffold in modern pharmacology, present in a wide array of therapeutic agents. These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The functionalization of the pyrazole ring, as seen in this compound, allows for fine-tuning of its physicochemical and pharmacological properties, making it a valuable synthon in the discovery of novel therapeutics.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of organic chemistry, it provides exact molecular weight information and, through the analysis of fragmentation patterns, invaluable structural details.[2] Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, inducing reproducible fragmentation that is characteristic of the molecule's structure.[3] Understanding these fragmentation pathways is essential for confirming molecular identity and distinguishing between isomers.

Profile of this compound

This compound is a ketone derivative of the dimethylpyrazole core. Its structure combines a stable aromatic heterocycle with a reactive carbonyl group, presenting several potential sites for fragmentation under EI conditions. A thorough characterization of its mass spectral behavior is foundational for its use in further chemical synthesis and biological screening.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Structure |

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Ionization Process: Formation of the Molecular Ion (M⁺•)

In the EI source, the vaporized analyte is bombarded by a high-energy electron beam (typically 70 eV). This interaction ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺•).[4] The m/z value of this ion corresponds to the molecular weight of the analyte.

Molecule + e⁻ → [Molecule]⁺• + 2e⁻

The molecular ion is often energetically unstable and rapidly undergoes fragmentation to produce a series of smaller, more stable ions.[3]

Fundamental Fragmentation Pathways

The fragmentation of the molecular ion is not random; it follows predictable chemical pathways that preferentially form stable cationic and neutral radical species.[5] For a molecule like this compound, the most relevant pathways include:

-

Alpha (α)-Cleavage: This is the cleavage of a bond adjacent to a functional group or heteroatom. For ketones, the bonds to the carbonyl carbon are particularly susceptible to cleavage. This process is a dominant fragmentation mechanism because it leads to the formation of resonance-stabilized acylium ions.[6]

-

Heterocyclic Ring Fission: Aromatic heterocyclic rings like pyrazole can undergo complex fragmentation cascades, often involving the cleavage of the N-N bond and the expulsion of small, stable neutral molecules such as hydrogen cyanide (HCN) or dinitrogen (N₂).[7] The stability of the aromatic ring means that ring fragmentation often occurs after initial cleavage of the side chains.

Predicted Fragmentation Pattern of this compound

The EI mass spectrum of this compound is predicted to be dominated by fragmentation events centered around the acetyl substituent, a consequence of the stability of the resulting ions.

The Molecular Ion Peak (m/z 138)

The molecular ion (M⁺•) should be observable at an m/z of 138. The intensity of this peak will depend on its stability under EI conditions. The presence of the stable pyrazole ring suggests the molecular ion peak will be reasonably prominent.

Primary Fragmentation: Alpha-Cleavage Reactions

Two primary α-cleavage events are anticipated, originating from the scission of the two bonds connected to the carbonyl carbon.

-

Pathway A: Formation of the Acetyl Cation (m/z 43) This pathway involves the cleavage of the bond between the carbonyl carbon and the C4 position of the pyrazole ring. This is a highly favorable process as it generates the resonance-stabilized acetyl cation ([CH₃CO]⁺) and a neutral 3,5-dimethyl-1H-pyrazol-4-yl radical. The high stability of the acetyl cation suggests that the peak at m/z 43 will be the base peak (the most intense peak) in the spectrum.

-

Pathway B: Loss of a Methyl Radical (m/z 123) The alternative α-cleavage involves the scission of the bond between the carbonyl carbon and the methyl group. This results in the loss of a neutral methyl radical (•CH₃, 15 Da) and the formation of a cation at m/z 123 . This fragment ion, the 3,5-dimethyl-1H-pyrazol-4-ylcarbonyl cation, is also stabilized by resonance and is expected to be a significant peak in the spectrum.

Secondary Fragmentation and Pyrazole Ring Fission

The fragment ion at m/z 123 is itself susceptible to further fragmentation. A common subsequent loss from acylium ions is the elimination of a neutral carbon monoxide (CO, 28 Da) molecule.

-

Loss of Carbon Monoxide (m/z 95) The ion at m/z 123 may lose CO to form a 3,5-dimethyl-1H-pyrazol-4-yl cation at m/z 95 . This secondary fragmentation is a well-established pathway for aryl and heteroaryl ketones.

Further fragmentation of the pyrazole ring itself from the m/z 95 ion could lead to the loss of species like HCN (27 Da), resulting in lower mass fragments, though their pathways are often complex and less diagnostic.

Table 2: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Structure/Identity | Fragmentation Origin | Predicted Intensity |

| 138 | [C₇H₁₀N₂O]⁺• | Molecular Ion (M⁺•) | Moderate |

| 123 | [M - CH₃]⁺ | α-Cleavage: Loss of a methyl radical | High |

| 95 | [M - CH₃ - CO]⁺ | Secondary fragmentation: Loss of CO from m/z 123 | Moderate |

| 43 | [CH₃CO]⁺ | α-Cleavage: Formation of the acetyl cation | Very High (Base Peak) |

Visualizing the Fragmentation Pathways

A clear visualization of the fragmentation cascade provides an intuitive understanding of the underlying chemical processes. The following diagram illustrates the primary fragmentation pathways predicted for this compound.

Caption: Predicted EI-MS fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a generalized, self-validating protocol for acquiring the EI mass spectrum of a solid, thermally stable organic compound like this compound.

Sample Preparation

-

Purity Confirmation: Ensure the sample is of high purity (>95%) as determined by a preliminary technique like NMR or LC-MS to avoid misinterpretation of spectral data from impurities.

-

Sample Introduction: Accurately weigh approximately 0.1-1.0 mg of the crystalline solid.

-

Method of Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (DIP) or by dissolving it in a volatile solvent (e.g., methanol, dichloromethane) for GC-MS analysis if the compound is sufficiently volatile and thermally stable. For a DIP, place the sample in a glass capillary tube.

Instrumentation and Parameters

-

Mass Spectrometer: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) or a standard quadrupole instrument equipped with an Electron Ionization (EI) source.

-

Ionization Energy: Set the electron energy to 70 eV. This is the standard energy used to generate reproducible fragmentation patterns that are comparable to library spectra.

-

Source Temperature: Set the ion source temperature to a range of 200-250 °C to ensure complete vaporization of the sample without thermal degradation.

-

Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Calibration: Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA) immediately prior to analysis to ensure high mass accuracy.

Data Acquisition and Interpretation

-

Background Subtraction: Acquire a background spectrum before introducing the sample and subtract it from the sample spectrum to eliminate peaks from column bleed (in GC-MS) or atmospheric contaminants.

-

Peak Identification: Identify the molecular ion peak (m/z 138). Its presence confirms the correct molecular weight.

-

Fragment Analysis: Identify the base peak (predicted at m/z 43) and other major fragment ions (predicted at m/z 123, 95).

-

Verification: Compare the observed m/z values of the fragments to the predicted values. High-resolution MS can provide exact mass measurements, allowing for the confirmation of elemental compositions for each fragment, which serves as a powerful validation of the proposed fragmentation pathways.

Conclusion

The mass spectrometry fragmentation pattern of this compound under electron ionization is dictated by the fundamental principles of ion stability. The analysis predicts a spectrum characterized by a clear molecular ion peak at m/z 138 and two primary fragment ions resulting from α-cleavage at the carbonyl group. The formation of the highly stable acetyl cation at m/z 43 is expected to be the most favorable pathway, yielding the base peak. A significant peak at m/z 123, corresponding to the loss of a methyl radical, and its subsequent fragmentation product at m/z 95 from the loss of carbon monoxide, provide further structural confirmation. This detailed guide provides researchers with a robust analytical framework for the identification and characterization of this compound and serves as a valuable reference for interpreting the mass spectra of other acetyl-substituted pyrazole derivatives.

References

-

Davis, R. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

-

Organic Chemistry (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

-

Sparkman, O. D. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

-

El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. Available at: [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Li, J., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Kumar, D., et al. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 230-234. Available at: [Link]

-

Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(1), 660-681. Available at: [Link]

-

van der Plas, H.C., et al. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 8, 843-847. Available at: [Link]

-

Gümüş, F., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. Available at: [Link]

-

Ahluwalia, V. K., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B, 970-972. Available at: [Link]

-

Dantus, M. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. Available at: [Link]

-

NIST (n.d.). 1H-Pyrazole. NIST WebBook. Available at: [Link]

-

El Kodadi, M., et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank. Available at: [Link]

-

Sravanthi, T., & Manju, S. L. (2016). Structure and spectral data of pyrazole derivatives. ResearchGate. Available at: [Link]

-

Chad's Prep (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]

-

PubChem (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

Kumar, A., et al. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Journal of Chemical Reviews, 2(3), 181-197. Available at: [Link]

-

Awida, M. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. King's College London. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solid-State Physical Characteristics of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Solid-State Characterization

In the realm of pharmaceutical development and materials science, a thorough understanding of the solid-state properties of a compound is not merely an academic exercise; it is a critical determinant of a substance's behavior, from its synthesis and formulation to its ultimate therapeutic efficacy and stability. For a molecule such as 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, a versatile heterocyclic ketone with potential applications in medicinal chemistry, a detailed map of its solid-form characteristics is indispensable. This guide provides a comprehensive overview of the key physical characteristics of this compound in its solid state, the analytical techniques employed for their determination, and the underlying scientific principles that govern these properties. While specific experimental data for the parent compound is not extensively available in the public domain, this guide will draw upon data from closely related derivatives and established principles of solid-state chemistry to provide a robust framework for its characterization.

Molecular Structure and its Implications for the Solid State

The foundational step in understanding the solid-state behavior of this compound is an appreciation of its molecular structure. The molecule consists of a central 3,5-dimethyl-1H-pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted at the 4-position with an ethanone (acetyl) group.

The presence of both a hydrogen bond donor (the N-H group of the pyrazole ring) and a hydrogen bond acceptor (the carbonyl oxygen of the ethanone group) strongly suggests the potential for intermolecular hydrogen bonding in the solid state. These interactions are primary drivers in the formation of a stable crystal lattice and will significantly influence the compound's melting point, solubility, and mechanical properties. The aromatic nature of the pyrazole ring also introduces the possibility of π-π stacking interactions, further stabilizing the crystal packing.

Thermal Properties: Unveiling Phase Transitions

The melting point of a crystalline solid is a fundamental physical property, indicating the temperature at which the material transitions from a highly ordered crystalline state to a disordered liquid state. This transition is endothermic and can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC).

While a definitive melting point for the parent this compound is not readily found in published literature, data from closely related derivatives provide a valuable reference range. For instance, the derivative 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone is reported to have a melting point of 142-144°C[1][2]. The melting points of various 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives fall within a range of approximately 70°C to 175°C, depending on the nature of the aryl substituent[3]. It is reasonable to hypothesize that the melting point of the unsubstituted title compound will also lie within this general range.

Table 1: Melting Points of Selected this compound Derivatives

| Derivative | Melting Point (°C) |

| 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone | 142-144[1][2] |

| 1-(Naphthalen-2-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime | 174-176[3] |

| 1-Phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime | 132-135[3] |

| 1-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime | 140-142[3] |

| 1-(4-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime | 138-140[3] |

| 1-(4-Methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime | 150-152[3] |

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

The causality behind choosing DSC lies in its ability to precisely measure the heat flow into or out of a sample as a function of temperature or time, providing quantitative information on thermal transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the solid sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium). An empty sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The heat flow to the sample is monitored. An endothermic peak is observed at the melting point. The onset temperature of this peak is typically reported as the melting point.

Crystallography: The Blueprint of the Solid State

The arrangement of molecules in a crystal lattice is defined by its crystal structure. This three-dimensional arrangement dictates many of the bulk properties of the solid. X-ray diffraction (XRD) is the definitive technique for determining the crystal structure of a compound.

A single-crystal X-ray diffraction experiment can provide precise information on bond lengths, bond angles, and intermolecular interactions, including the hydrogen bonding and π-π stacking discussed earlier. Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline form of a material and can be used to identify different polymorphic forms.

While a crystal structure for the parent this compound is not currently deposited in the Cambridge Structural Database (CSD), the synthesis of pyrazole derivatives often yields crystalline products suitable for such analysis. The expectation is that the planar pyrazole ring and the acetyl group would lead to a relatively ordered packing arrangement.

Experimental Protocol: Powder X-ray Diffraction (PXRD) for Polymorph Screening

The rationale for employing PXRD is its non-destructive nature and its ability to provide a unique "fingerprint" for a specific crystalline phase, making it ideal for identifying and distinguishing between polymorphs.

Methodology:

-

Sample Preparation: A small amount of the finely ground solid sample is packed into a sample holder.

-

Instrument Setup: The PXRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).

-

Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic techniques provide valuable information about the chemical structure and bonding within a molecule. For this compound, Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical tools.

Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation (in FTIR) or the inelastic scattering of monochromatic light (in Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, characteristic vibrational bands would be expected for:

-

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ in the FTIR spectrum.

-

C=O stretch: A strong, sharp band around 1670-1700 cm⁻¹ in both FTIR and Raman spectra.

-

C=C and C=N stretches: Bands in the aromatic region of 1400-1600 cm⁻¹.

-

C-H stretches: Bands from the methyl groups around 2900-3000 cm⁻¹.

The IR spectrum of the related compound 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone shows characteristic peaks at 3260 cm⁻¹ (N-H), 2900 cm⁻¹ (C-H), and 1670 cm⁻¹ (C=O)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. For this compound, the expected NMR signals would include:

-

¹H NMR:

-

A signal for the N-H proton of the pyrazole ring.

-

Singlets for the two methyl groups on the pyrazole ring.

-

A singlet for the methyl group of the ethanone moiety.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the ethanone group (typically downfield, >190 ppm).

-

Signals for the carbons of the pyrazole ring.

-

Signals for the methyl carbons.

-

The ¹H and ¹³C NMR data for 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone have been reported, providing a useful comparison for the spectral features of the pyrazole and ethanone moieties[1].

Polymorphism: The Challenge of Multiple Solid Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. For pharmaceutical compounds, controlling polymorphism is of paramount importance as it can directly impact bioavailability and drug product performance.

Given the presence of functional groups capable of forming different hydrogen bonding networks, it is plausible that this compound could exhibit polymorphism. A comprehensive polymorph screen, involving crystallization from various solvents and at different temperatures, coupled with analysis by PXRD and DSC, would be necessary to identify and characterize potential polymorphic forms.

Conclusion and Future Outlook

This technical guide has outlined the key physical characteristics of this compound in its solid form and the experimental methodologies required for their determination. While specific experimental data for the parent compound remains to be fully elucidated in the public domain, the analysis of its molecular structure and comparison with closely related derivatives provide a strong predictive framework for its solid-state behavior.

For researchers and scientists working with this compound, the immediate priority should be the synthesis of a pure, crystalline sample and its comprehensive characterization using the techniques described herein. The determination of its melting point, the elucidation of its crystal structure, and a thorough spectroscopic analysis will provide the foundational data necessary for its effective utilization in drug development and materials science. Furthermore, a systematic investigation into its potential for polymorphism will be crucial for ensuring the development of a stable and efficacious final product. The versatile pyrazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules, and a complete understanding of the solid-state properties of its fundamental building blocks is essential for unlocking their full therapeutic potential.

References

-

Alagöz, M. A., Karakurt, A., & Özkay, Y. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6863. [Link]

-

El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone. Molbank, 2004(1), M369. [Link]

-

El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. PubChem. Retrieved from [Link]

-

Reddy, P. V. G., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Novel Bioactive Compounds from 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for generating novel bioactive compounds from the versatile building block, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs for a wide range of diseases.[1] This document details field-proven protocols for the synthesis of pyrazole-chalcone hybrids, pyrazole-Schiff base derivatives, and subsequent cyclization to form advanced heterocyclic systems. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles, expected outcomes, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this key starting material for the discovery of new therapeutic agents.

Introduction: The Pyrazole Core in Drug Discovery

The five-membered, nitrogen-containing pyrazole ring is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The structural features of the pyrazole ring, such as its ability to act as a hydrogen bond donor and acceptor, and its rigid planar structure, allow for favorable interactions with a variety of biological targets. The starting material, this compound, is a particularly attractive scaffold due to the presence of a reactive acetyl group at the 4-position, which serves as a synthetic handle for a wide range of chemical transformations. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for biological screening.

Overall Synthetic Strategy

The primary synthetic pathways described herein leverage the reactivity of the acetyl group of this compound. The overall workflow involves the initial formation of key intermediates, such as chalcones and Schiff bases, which can then be further modified or cyclized to generate more complex heterocyclic systems with enhanced biological activity.

Caption: General workflow for the synthesis of bioactive compounds.

Synthesis of Pyrazole-Chalcone Hybrids

3.1. Rationale and Mechanistic Insight

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known to possess a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3] The synthesis of pyrazole-chalcone hybrids is typically achieved through a Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the enolization of the starting ketone, this compound, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated ketone (chalcone).

Caption: Mechanism of Pyrazole-Chalcone synthesis.

3.2. Experimental Protocol: Green Synthesis of a Representative Pyrazole-Chalcone

This protocol adapts a green chemistry approach using polyethylene glycol (PEG-400) as a recyclable and efficient reaction medium.[1]

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Polyethylene glycol (PEG-400)

-

20% Sodium hydroxide solution

-

Ethanol

-

Deionized water

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and the substituted aromatic aldehyde (1 mmol) in a minimum amount of PEG-400 (approximately 10 mL).

-

To this mixture, add 20% sodium hydroxide solution (1 mL) dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, pour the reaction mixture slowly into ice-cold water with constant stirring to precipitate the product.[1]

-

Filter the resulting solid precipitate, wash thoroughly with water, and air dry.[1]

-

For purification, recrystallize the crude product from ethanol to obtain the pure pyrazole-chalcone derivative.[1]

Self-Validation:

-

Expected Yield: 75-90%

-

Characterization: The final product should be characterized by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. The ¹H NMR spectrum is expected to show two characteristic doublet peaks for the α and β hydrogens of the enone system with a coupling constant of approximately 15-16 Hz, confirming a trans configuration.[2]

3.3. Reported Biological Activities of Pyrazole-Chalcones

A variety of pyrazole-chalcone derivatives have been synthesized and evaluated for their biological potential.

| Compound Class | Biological Activity | Reference |

| Pyrazole-Chalcone Hybrids | Anticancer, Anti-proliferative | [2] |

| Pyrazole Oxime Ether Chalcones | Antiviral, Antibacterial | [4] |

| Pyrazole-Chalcone Derivatives | Anti-inflammatory | [5] |

Synthesis of Pyrazole-Schiff Base Derivatives

4.1. Rationale and Mechanistic Insight

Schiff bases, characterized by the azomethine group (-C=N-), are another important class of bioactive compounds with documented antibacterial, antifungal, and anticancer activities.[6] They are typically synthesized through the condensation of a primary amine with an active carbonyl compound. In this context, the acetyl group of this compound reacts with various aromatic or heterocyclic amines to form the corresponding Schiff base derivatives. The reaction is often catalyzed by a few drops of acid.

4.2. Experimental Protocol: Synthesis of a Representative Pyrazole-Schiff Base

This protocol describes a general method for the synthesis of pyrazole-Schiff bases.[7]

Materials:

-

This compound

-

Substituted aromatic amine (e.g., 4-fluoroaniline)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve an equimolar amount of this compound (1 mmol) and the substituted aromatic amine (1 mmol) in 30 mL of ethanol in a round-bottom flask.

-

Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice with constant stirring.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.

Self-Validation:

-

Expected Yield: 60-85%

-

Characterization: Confirm the structure using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The IR spectrum should show a characteristic C=N stretching band. The ¹H NMR will confirm the disappearance of the amine protons and the formation of the imine.

4.3. Reported Biological Activities of Pyrazole-Schiff Bases

Pyrazole-Schiff base derivatives have shown promising results in antimicrobial screening.

| Organism Type | Tested Bacterial Strains | Activity | Reference |

| Gram-positive | Bacillus cereus, Staphylococcus aureus | Moderate to Good | [7] |

| Gram-negative | Escherichia coli, Klebsiella aerogenes | Moderate to Good | [7] |

Advanced Synthesis: Cyclization to Fused Heterocyclic Systems

5.1. Rationale and Mechanistic Insight

The pyrazole-chalcone intermediates synthesized in Section 3 are excellent precursors for the construction of more complex, fused heterocyclic systems. For example, the reaction of a chalcone with hydrazine hydrate can lead to the formation of a pyrazoline ring, a five-membered heterocycle with a wide range of pharmacological activities.[3][8] This cyclization reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the enone system, followed by an intramolecular cyclization and dehydration.

Caption: Cyclization of a chalcone to a pyrazoline.

5.2. Experimental Protocol: Synthesis of a Pyrazole-Pyrazoline Derivative

This protocol outlines the synthesis of a pyrazoline from a pyrazole-chalcone intermediate.[8][9]

Materials:

-

Synthesized pyrazole-chalcone (from Section 3.2)

-

Hydrazine hydrate (80%)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the pyrazole-chalcone (1 mmol) in ethanol (20 mL).

-

Add hydrazine hydrate (2 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (0.5 mL).

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

-

After cooling, pour the reaction mixture into cold water.

-

The solid product that separates out is filtered, washed with water, and dried.

-

Recrystallize from ethanol to get the pure pyrazoline derivative.

Self-Validation:

-

Expected Yield: 65-80%

-

Characterization: The formation of the pyrazoline ring can be confirmed by ¹H NMR spectroscopy, which will show characteristic peaks for the C-4 and C-5 protons of the pyrazoline ring.[2] The IR spectrum will show the disappearance of the carbonyl (C=O) stretching band of the chalcone and the appearance of a C=N stretching band for the pyrazoline.[10]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of potentially bioactive compounds. The protocols outlined in this application note provide a robust framework for the generation of pyrazole-chalcones, pyrazole-Schiff bases, and fused pyrazoline systems. By systematically modifying the aromatic aldehydes and amines used in these reactions, researchers can create large libraries of novel compounds for biological evaluation, accelerating the discovery of new therapeutic agents.

References

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Frontiers in Chemistry. [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

-

Synthesis and biological activities of novel chalcone derivatives containing pyrazole oxime ethers. Journal of Molecular Structure. [Link]

-

Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. [Link]

-

Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. [Link]

-

Review on Synthesis of Bioactive Pyrazoline Derivatives. Chemical Science Transactions. [Link]

-

Synthesis of Chalcone Mediated Novel Pyrazoline ((3-Aminophenyl)-4, 5-Dihydro-1H-Pyrazole-1-yl Ethanone Derivative) Scaffolds: DFT Study, Insilico Predictions, and Anticancer Activity. ResearchGate. [Link]

-

Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Molecules. [Link]

-

1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. MDPI. [Link]

-

Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Chinese Chemical Letters. [Link]

-

An Overview on Synthesis and Biological Activity of Chalcone Derived Pyrazolines. ChemistrySelect. [Link]

-

A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. ResearchGate. [Link]

-

Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules. [Link]

-

Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. SciSpace. [Link]

-

1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. [Link]

-

A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives. Growing Science. [Link]

-

Synthesis and antibacterial activity of some Schiff base complexes. ResearchGate. [Link]

-

Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. ResearchGate. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

-

Synthesis and Characterization of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal. [Link]

-

Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. Hindawi. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]

-

Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of novel chalcone derivatives containing pyrazole oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.org.co [scielo.org.co]

- 8. e-journals.in [e-journals.in]

- 9. researchgate.net [researchgate.net]